1-Pyrenebutyric Acid-13C4
Description
Properties
Molecular Formula |
C₁₆¹³C₄H₁₆O₂ |
|---|---|
Molecular Weight |
292.31 |
Synonyms |
1-Pyrenebutanoic Acid-13C4; 1-Pyrenylbutyric Acid-13C4; 4-(1-Pyrene)butanoic Acid-13C4; 4-(1-Pyrene)butyric Acid-13C4; 4-(1-Pyrenyl)butanoic Acid-13C4; 4-(1-Pyrenyl)butyric Acid-13C4; NSC 30833-13C4; Pyrene-3-butyric Acid-13C4; γ-(3-Pyrenyl)butyric A |
Origin of Product |
United States |
The Evolving Role of Isotopic Labeling in Chemical and Biochemical Research
Isotopic labeling is a technique that involves the substitution of specific atoms within a molecule with their isotopes, which have the same number of protons but a different number of neutrons. studysmarter.co.uk This subtle change in mass does not significantly alter the chemical behavior of the molecule, allowing it to participate in reactions and biological pathways in a natural manner. pressbooks.pub However, this isotopic difference can be detected by sophisticated analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. pressbooks.pubwikipedia.org
The application of isotopic labeling, particularly with stable isotopes like Carbon-13 (¹³C), has revolutionized chemical and biochemical research. studysmarter.co.ukdiagnosticsworldnews.com It enables scientists to trace the journey of molecules through complex reaction mechanisms, metabolic pathways, and cellular processes. pressbooks.pubwikipedia.orgcreative-proteomics.com By analyzing the position of the isotopic label in the final products, researchers can elucidate reaction pathways and gain a deeper understanding of molecular transformations. pressbooks.pub This method is instrumental in a wide array of research areas, from drug metabolism and proteomics to environmental studies. studysmarter.co.ukdiagnosticsworldnews.com
Key Applications of Isotopic Labeling:
Metabolic Flux Analysis: Tracing the flow of atoms through metabolic networks. wikipedia.org
Drug Development: Understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. diagnosticsworldnews.com
Proteomics: Quantifying proteins and studying their dynamics. diagnosticsworldnews.com
Mechanistic Studies: Elucidating the step-by-step processes of chemical reactions. pressbooks.pub
Pyrene Based Fluorescent Probes: Advancements and Applications in Molecular Systems
Pyrene (B120774) and its derivatives, such as 1-Pyrenebutyric acid, are polycyclic aromatic hydrocarbons renowned for their unique fluorescent properties. nih.govrsc.org These molecules can act as fluorescent probes, which are compounds that exhibit a change in their fluorescence upon interacting with their environment or specific target molecules. rsc.org The fluorescence of pyrene is particularly sensitive to the polarity of its microenvironment and it has the ability to form excited-state dimers called excimers, which emit light at a longer wavelength than the monomer. nih.govmdpi.com
These characteristics make pyrene-based probes highly valuable in studying a variety of molecular systems. nih.gov They have been employed to investigate proteins, lipids, and nucleic acids, and to detect a range of analytes including metal ions and reactive oxygen species. rsc.orgthermofisher.krnih.gov Recent advancements have focused on designing and synthesizing novel pyrene derivatives with enhanced properties like higher quantum yields, greater cell permeability, and lower cytotoxicity, further expanding their applicability in bio-imaging and diagnostics. nih.govrsc.org
Notable Applications of Pyrene-Based Probes:
DNA and RNA Detection: Used in probes for sequence-specific detection of nucleic acids. nih.gov
Cellular Imaging: Employed to visualize and study processes within living cells. mdpi.com
Biosensors: Incorporated into sensors for detecting various biological molecules and ions. xmu.edu.cn
Materials Science: Used in the development of advanced materials with specific photophysical properties. researchgate.net
Rationale for ¹³c Isotopic Enrichment in 1 Pyrenebutyric Acid for Specific Research Objectives
Precursor Selection and ¹³C-Enrichment Strategies for Pyrene (B120774) Derivatives
The synthesis of 1-Pyrenebutyric Acid-¹³C₄ is a multi-step process that hinges on the careful selection of starting materials to ensure the precise incorporation of four Carbon-13 atoms into the butyric acid side chain. The general strategy involves coupling a pyrene core with a fully labeled four-carbon chain.
Pyrene Precursor: The synthesis typically starts with an un-labeled pyrene molecule. Pyrene is a readily available polycyclic aromatic hydrocarbon (PAH) that serves as the aromatic backbone for the acylation reaction.
¹³C-Labeled Precursor: The key to isotopic enrichment is the use of a precursor where all four carbon atoms are ¹³C. For this synthesis, Succinic anhydride-1,2,3,4-¹³C₄ is the ideal choice. smolecule.comisotope.com This labeled reagent can be synthesized by the dehydration of its corresponding Succinic acid-¹³C₄. smolecule.com The use of a fully labeled C4 synthon in the initial step ensures that the final product has the desired ¹³C₄ isotopic pattern in the aliphatic chain.
The primary enrichment strategy is a classical chemical synthesis approach known as the Haworth synthesis, which involves two main stages: a Friedel-Crafts acylation followed by a reduction. wikipedia.org
Friedel-Crafts Acylation: Pyrene undergoes an electrophilic aromatic substitution reaction with Succinic anhydride-¹³C₄ in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govnumberanalytics.com This reaction selectively forms γ-Oxo-1-pyrenebutanoic Acid-¹³C₄ (an isotopologue of 4-Oxo-4-pyren-1-yl-butyric acid) as the intermediate. nih.govepa.gov The reaction is typically performed in a suitable solvent like nitrobenzene. epa.gov
Reduction: The ketone group of the intermediate is then reduced to a methylene (B1212753) group to yield the final product. This converts the oxo-butanoic acid chain to a butyric acid chain.
This precursor selection and two-step reaction sequence provide a reliable method for the specific incorporation of the ¹³C₄ label.
Novel Approaches in Scalable Laboratory Synthesis of 1-Pyrenebutyric Acid-¹³C₄
While the classical Friedel-Crafts acylation followed by reduction is a well-established route, modern synthetic chemistry offers novel and potentially more scalable alternatives. These methods often provide milder reaction conditions and improved yields.
Classical Synthesis Route: The most common laboratory synthesis involves the aforementioned Friedel-Crafts acylation followed by a reduction step. The choice of reduction method is critical.
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl) to reduce the ketone. wikipedia.orglibretexts.org It is particularly effective for aryl-alkyl ketones formed via Friedel-Crafts acylation. wikipedia.orgchemistrysteps.com However, the harsh acidic conditions can be incompatible with sensitive functional groups. libretexts.org
Wolff-Kishner Reduction: This reaction, which uses hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures, offers an alternative under basic conditions. guidechem.com
Recent studies have explored mechanochemical (ball-milling) conditions for Friedel-Crafts reactions, which can offer improved yields and are more environmentally friendly as they are solvent-free. For instance, the reaction of pyrene with succinic anhydride (B1165640) showed significantly better performance under mechanochemical conditions compared to solution-based reactions (40% vs. 6% yield). nih.gov Such an approach could be adapted for the labeled synthesis to improve scalability.
Novel Palladium-Catalyzed Cross-Coupling Reactions: A more modern approach involves palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. scite.airsc.org This strategy would involve different precursors but could offer a more versatile and controlled synthesis. For example, a Suzuki or Heck coupling could be envisioned between a pyrene derivative (e.g., 1-bromopyrene (B33193) or pyrene boronic acid) and a suitably functionalized and ¹³C₄-labeled four-carbon chain. These methods are state-of-the-art for synthesizing pyrene derivatives and other PAHs. researchgate.netfrontiersin.org
The table below compares these synthetic approaches.
| Feature | Friedel-Crafts Acylation + Reduction | Palladium-Catalyzed Cross-Coupling |
| Pyrene Precursor | Pyrene | 1-Halopyrene or Pyrene Boronic Acid |
| Labeled Precursor | Succinic anhydride-¹³C₄ | Labeled C4 alkene or organometallic reagent |
| Key Steps | 1. Acylation2. Reduction | Single C-C bond formation step |
| Scalability | Can be challenging; yields may decrease on a larger scale. researchgate.net Mechanochemistry may improve this. nih.gov | Often highly efficient and scalable. |
| Conditions | Harsh (strongly acidic or basic) | Generally milder reaction conditions |
| Versatility | Less versatile due to harsh conditions | Highly versatile and tolerant of many functional groups |
Analytical Validation and Purity Assessment for Research-Grade Labeled Compounds
The analytical validation of 1-Pyrenebutyric Acid-¹³C₄ is crucial to confirm its chemical identity, purity, and the success of the isotopic labeling. A combination of chromatographic and spectroscopic techniques is employed to provide a comprehensive characterization of the final product.
Chemical Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of the compound. nih.gov The sample is analyzed to ensure it is free from starting materials, intermediates (like the keto-acid), and other side products. Research-grade materials typically exhibit high purity levels, often ≥97%.
Structural Confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure. rsc.orgnih.gov The ¹H NMR spectrum verifies the protons on the pyrene ring and the butyric acid chain. The ¹³C NMR spectrum directly confirms the presence and position of the four labeled carbon atoms.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the labeled compound (302.3 g/mol for the ¹³C₄ version, compared to 288.3 g/mol for the unlabeled version). nih.govnih.gov
Isotopic Purity and Enrichment: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the definitive technique for determining isotopic purity. researchgate.netresearchgate.netalmacgroup.com This analysis measures the mass isotopologue distribution (MID), allowing for precise quantification of the percentage of molecules that contain the ¹³C₄ label versus those with fewer labels or no label (natural abundance). nih.gov For research-grade compounds, the isotopic purity is expected to be very high, often exceeding 99%.
The following table summarizes the key analytical validation parameters.
| Analytical Technique | Parameter Measured | Typical Specification for Research-Grade Compound |
| HPLC | Chemical Purity | ≥97% |
| ¹H NMR | Structural Integrity (Proton Environment) | Spectrum conforms to the expected structure of 1-Pyrenebutyric Acid. chemicalbook.com |
| ¹³C NMR | Structural Integrity (Carbon Skeleton) | Confirms the presence of four ¹³C atoms in the butyric acid chain. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Detects the correct molecular ion for C₁₆¹³C₄H₁₆O₂. |
| High-Resolution MS (HRMS) | Isotopic Purity / Enrichment | >99% ¹³C enrichment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Elucidation
The introduction of ¹³C labels into the butyric acid moiety dramatically enhances the utility of NMR spectroscopy. It allows for experiments that would be prohibitively insensitive or complex with the natural abundance of ¹³C (approximately 1.1%).
Application of ¹³C NMR Chemical Shifts in Conformational and Environmental Studies
The ¹³C NMR chemical shift is highly sensitive to the local electronic environment of the nucleus. In this compound, the chemical shifts of the four labeled carbons in the side chain serve as precise reporters of conformational changes and interactions with the surrounding medium.
Conformational analysis relies on the principle that the spatial arrangement of atoms influences the shielding of each carbon nucleus. Torsional rotations around the C-C bonds of the butyric acid chain alter the through-space interactions and, consequently, the observed chemical shifts. By monitoring these shifts, researchers can deduce the preferred conformations of the side chain in different solvents or when bound to a host molecule, such as a protein or a cyclodextrin.
Furthermore, these chemical shifts are sensitive to environmental polarity and the presence of specific intermolecular interactions like hydrogen bonding. For instance, when this compound partitions from a non-polar solvent into a more polar, hydrogen-bonding environment, the chemical shift of the labeled carboxyl carbon (¹³C=O) is expected to move downfield (to a higher ppm value) due to the deshielding effect of the interaction. acs.org Similarly, studies on the parent compound, pyrene, have shown that its ¹³C chemical shifts are altered upon sequestration into environmental matrices like soil humin, reflecting the intimate contact between the probe and the macromolecular structure. libretexts.org
Below is a table of typical ¹³C NMR chemical shifts for the unlabeled 1-pyrenebutyric acid, which provides a baseline for interpreting the spectra of the labeled analogue. The exact values for the ¹³C-labeled positions will be directly observed with high sensitivity in this compound.
| Carbon Assignment | Typical Chemical Shift (ppm) | Notes |
|---|---|---|
| C=O (Carboxyl) | ~180 | Highly sensitive to solvent and hydrogen bonding. This is one of the labeled positions in the -13C4 variant. |
| Pyrene Aromatic Carbons | 124-135 | Complex region with multiple overlapping signals. Shifts are influenced by the conformation of the butyric acid side chain. |
| -CH₂- (alpha to COOH) | ~34 | One of the labeled positions in the -13C4 variant. |
| -CH₂- (beta to COOH) | ~27 | One of the labeled positions in the -13C4 variant. |
| -CH₂- (gamma to COOH) | ~33 | One of the labeled positions in the -13C4 variant, attached to the pyrene ring. |
Utilizing ¹³C-¹³C Coupling Constants for Molecular Architecture Determination
While chemical shifts provide information about the electronic environment, scalar (J) couplings provide through-bond connectivity information, confirming the covalent structure of a molecule. Measuring ¹³C-¹³C coupling constants at natural abundance is extremely challenging due to the low probability (about 0.01%) of finding two ¹³C atoms adjacent to each other.
The contiguous labeling in this compound makes the measurement of one-bond (¹JCC) and multi-bond (ⁿJCC) coupling constants feasible and highly informative. These couplings can be measured using specialized 2D NMR experiments like the INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment). nih.gov On an isotopically enriched sample, this experiment becomes a powerful tool for tracing the carbon skeleton. acs.org The presence of a correlation peak between two carbons in an INADEQUATE spectrum is unambiguous proof of a direct covalent bond. nih.govnih.gov
For this compound, an INADEQUATE experiment would show correlations between the carboxyl carbon and the alpha-carbon, the alpha- and beta-carbons, and the beta- and gamma-carbons of the side chain, definitively establishing the molecular architecture of the labeled portion. Furthermore, the magnitude of these J-coupling constants is dependent on factors like bond hybridization and dihedral angles, providing additional layers of structural detail. rsc.orgias.ac.in
Solid-State ¹³C NMR Investigations of Molecular Dynamics in Condensed Phases
Solid-state NMR (ssNMR) is a vital technique for studying molecules in non-crystalline, immobile environments such as polymers, biological membranes, or environmental solids. acs.org Using this compound as a probe, ssNMR can reveal detailed insights into its mobility and interactions within these condensed phases.
When a molecule is immobilized, its NMR signals are broadened by an effect called chemical shift anisotropy (CSA). In ssNMR experiments using magic-angle spinning (MAS), the CSA can be averaged, but its parameters can also be measured to provide information on molecular motion. ipb.pt Studies on ¹³C-labeled pyrene sorbed to plant cuticles and sediments demonstrate this principle effectively. libretexts.orgipb.pt Upon sorption, the pyrene molecules experience restricted motion. This change in dynamics is directly reflected in changes to ssNMR parameters like the ¹³C spin-lattice relaxation time (T₁) and the CSA parameters. A significant decrease in the T₁ value of the labeled carbons compared to their crystalline state indicates increased mobility upon sorption. ipb.pt
By analyzing the lineshapes and relaxation parameters of the four labeled carbons in this compound, researchers can map the dynamic profile of the butyric acid chain. For example, it's possible to determine if the chain tumbles isotropically or undergoes more restricted, anisotropic motion when confined within a matrix, providing a detailed picture of the host-guest interactions at a molecular level. ipb.pt
Fluorescence Spectroscopy for Microenvironmental Probing and Dynamics Studies
The pyrene moiety is an exceptional fluorophore, characterized by a long fluorescence lifetime and a structured emission spectrum. Its photophysics are highly sensitive to the local environment, making this compound an excellent probe for a wide range of applications.
Excimer Formation Dynamics in Self-Assembled and Confined Systems
A hallmark of pyrene fluorescence is its ability to form an "excimer" (excited-state dimer). An excimer is formed when an excited-state pyrene molecule encounters a ground-state pyrene molecule, and it emits a broad, structureless fluorescence at a longer wavelength (around 470 nm) compared to the structured monomer emission (370-400 nm). ias.ac.in
This process is diffusion-controlled and requires the two pyrene rings to be in close proximity (within ~3-4 Å) and in a co-planar orientation. Consequently, the ratio of excimer to monomer fluorescence intensity (Iₑ/Iₘ) is a highly sensitive measure of local probe concentration, viscosity, and spatial organization.
In studies of self-assembled systems like micelles, vesicles, or polymer films, this compound can be used to report on the aggregation process. As the probes become concentrated within these confined systems, the probability of excimer formation increases, leading to a rise in the Iₑ/Iₘ ratio. This phenomenon has been used to study the evaporation-induced self-assembly of mesoporous silica (B1680970) films, where the dynamics of excimer formation provide insight into the placement and organization of the probes within the developing pores. ias.ac.in Intramolecular excimer formation in molecules derivatized with two pyrene units is also a powerful analytical strategy.
Quenching Mechanisms and Environmental Polarity Sensing in Complex Media
The fluorescence of the pyrene monomer is susceptible to quenching by various molecules, particularly oxygen and species containing nitro-aromatic groups. nih.gov This quenching can occur through several mechanisms, including dynamic (collisional) quenching, static quenching (formation of a non-fluorescent ground-state complex), and resonance energy transfer. The sensitivity of this compound to quenching allows it to be used as a sensor to measure the local concentration of quenchers. For example, its fluorescence lifetime is dependent on the local concentration of oxygen and free radicals. nih.gov
The structured monomer emission of pyrene also exhibits a remarkable sensitivity to the polarity of its solvent environment, known as the Ham effect. The relative intensity of the first and third vibronic peaks in the monomer emission spectrum (I₁/I₃) is strongly correlated with the polarity of the medium. In polar solvents, the I₁ peak is enhanced relative to the I₃ peak. This allows this compound to act as a molecular-level polarity probe, providing information about the hydrophobicity of its binding site in systems like proteins or lipid bilayers.
The table below summarizes the different quenching mechanisms that can affect the fluorescence of pyrenebutyric acid.
| Quenching Mechanism | Description | Effect on Fluorescence | Example Quencher |
|---|---|---|---|
| Dynamic (Collisional) Quenching | The quencher deactivates the excited fluorophore through a collision. | Decreases fluorescence intensity and lifetime. | Molecular Oxygen (O₂) |
| Static Quenching | A non-fluorescent complex is formed between the fluorophore and the quencher in the ground state. | Decreases fluorescence intensity but does not affect the lifetime of the uncomplexed fluorophore. | Certain metal ions |
| Resonance Energy Transfer (FRET/RET) | Non-radiative transfer of energy from the excited pyrene (donor) to a suitable acceptor molecule. | Decreases donor fluorescence intensity and lifetime; may lead to sensitized acceptor fluorescence. | Organic dyes with overlapping absorption spectra |
| Inner-Filter Effect | An apparent quenching due to the absorption of excitation or emission light by other molecules in the solution. | Reduces measured fluorescence intensity; not a true quenching mechanism. | Compounds that absorb at the excitation or emission wavelengths |
Time-Resolved Fluorescence Anisotropy for Rotational Dynamics Assessment
Time-resolved fluorescence anisotropy is a powerful technique for investigating the rotational mobility of molecules. horiba.comsif.it By exciting a sample with polarized light, a subset of fluorophores with their absorption dipoles aligned with the light's polarization are preferentially excited. sif.itpicoquant.com The subsequent emission of fluorescence is depolarized over time due to the rotational motion of the molecules. horiba.com The rate of this depolarization provides insights into the size, shape, and mobility of the fluorescently labeled molecule and the viscosity of its local environment. horiba.comnih.gov
The decay of fluorescence anisotropy, r(t), is often described by an exponential function:
r(t) = r₀ * exp(-t/τᵣ)
where r₀ is the initial anisotropy at time t=0, and τᵣ is the rotational correlation time. horiba.com The rotational correlation time is the average time it takes for a molecule to rotate by approximately one radian and is directly related to the viscosity of the medium and the volume of the rotating molecule. horiba.comnih.gov
In the context of this compound, its fluorescent pyrene moiety allows for the probing of rotational dynamics in various systems. When attached to a larger molecule, such as a protein or a lipid, the rotational correlation time of the pyrene probe reflects the rotational motion of the entire macromolecule or its segments. nih.govnih.gov Studies have shown that the rotational correlation times of pyrene-labeled molecules can vary significantly depending on their environment, providing valuable information on molecular interactions and conformational changes. nih.gov For instance, a slower rotational correlation time might indicate a more constrained environment or the formation of a larger molecular complex. nih.gov
Table 1: Representative Rotational Correlation Times of Pyrene Derivatives
| Sample | Rotational Correlation Time (ns) | Reference |
| eGFP monomer in PBS | 16.46 ± 0.20 | nih.gov |
| Pyrene-labeled IgG1 (HC121) | 12 | nih.gov |
| Pyrene-labeled IgG1 (LC205) | 423 | nih.gov |
| Pyrene-labeled IgG1 (HC403) | 1017 | nih.gov |
This table presents examples of rotational correlation times for different molecules, including a standard fluorescent protein and pyrene-labeled antibodies, to illustrate the range of dynamics that can be measured using time-resolved fluorescence anisotropy. The data for the pyrene-labeled IgG1 highlights how the local environment of the probe at different conjugation sites (HC121, LC205, HC403) within the same antibody can lead to vastly different rotational dynamics.
Mass Spectrometry (MS) for Pathway Tracing and Molecular Transformation Analysis
The incorporation of four ¹³C atoms in this compound makes it an ideal tracer for mass spectrometry-based studies. The mass shift of +4 Da compared to its unlabeled counterpart allows for clear differentiation and tracking within complex biological or chemical systems. cymitquimica.comlgcstandards.com
High-Resolution Mass Spectrometry for Isotopic Pattern Analysis
High-resolution mass spectrometry (HRMS) is crucial for accurately determining the mass-to-charge ratio (m/z) of ions, which enables the differentiation of isotopically labeled compounds from other molecules with similar nominal masses. frontiersin.orgnih.gov In the case of this compound, HRMS can precisely measure the m/z of the molecular ion and its fragments, confirming the incorporation of the four ¹³C atoms. nih.govd-nb.info
The isotopic pattern of a molecule in a mass spectrum is the distribution of isotopic peaks resulting from the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³⁴S). frontiersin.org For a ¹³C-labeled compound like this compound, the isotopic pattern will be significantly altered. nih.gov The monoisotopic peak will be shifted by approximately 4.0134 Da (4 x 1.00335 Da, the mass difference between ¹³C and ¹²C). nih.gov This distinct isotopic signature allows for the selective detection and quantification of the labeled compound even in complex matrices. frontiersin.orgnih.gov
Tandem Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of molecules. frontiersin.org In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation pattern that is characteristic of the precursor ion's structure. frontiersin.orgacs.org
For this compound, MS/MS analysis can be used to confirm the location of the ¹³C labels within the molecule. By analyzing the m/z of the fragment ions, one can deduce which parts of the molecule have retained the ¹³C atoms. This is particularly useful for confirming the structural integrity of the labeled compound and for tracing its transformations. acs.org For example, if a fragment ion containing the butyric acid chain shows a +4 Da mass shift, it confirms that the labels are within that portion of the molecule. The fragmentation of pyrene-based compounds in MS/MS can involve the loss of the carboxyl group and cleavages along the alkyl chain. semanticscholar.orgrsc.org
Quantitative Isotope Ratio Mass Spectrometry in Metabolic Flux and Tracer Studies
Quantitative isotope ratio mass spectrometry is used to determine the relative abundance of different isotopes in a sample. nih.govucdavis.edu In metabolic flux analysis, stable isotope tracers like this compound are introduced into a biological system, and the incorporation of the isotope label into various metabolites is measured over time. nih.govresearchgate.netmdpi.com This information allows researchers to map out metabolic pathways and quantify the rates (fluxes) of reactions within the cell. mdpi.comnih.gov
The use of this compound as a tracer, coupled with mass spectrometry, enables the precise quantification of its uptake, metabolism, and excretion. nih.govresearchgate.net By measuring the ratio of the ¹³C-labeled compound to its unlabeled counterpart, or by tracking the appearance of the ¹³C label in downstream metabolites, researchers can gain valuable insights into metabolic processes. mdpi.comnih.gov This approach is particularly powerful for studying the metabolism of xenobiotics and for understanding how cells process external compounds. amazonaws.com
Integrated Analytical Methodologies
Coupling with Liquid Chromatography for Complex Mixture Analysis
Liquid chromatography (LC) is a powerful separation technique that is often coupled with mass spectrometry (LC-MS) for the analysis of complex mixtures. nih.govresearchgate.netdoi.orgnih.govui.ac.id LC separates the components of a mixture based on their physicochemical properties, and the mass spectrometer then detects and identifies the separated components. nih.govd-nb.info
The use of this compound in LC-MS analyses offers several advantages. Its retention time in the LC system will be nearly identical to that of the unlabeled 1-pyrenebutyric acid, allowing for their co-elution. nih.govd-nb.info The mass spectrometer can then easily distinguish between the labeled and unlabeled forms based on their different m/z values. nih.gov This is particularly useful for isotope dilution mass spectrometry, a highly accurate quantification method where a known amount of the isotopically labeled compound is added to a sample as an internal standard. amazonaws.comresearchgate.net The ratio of the signal from the analyte to the signal from the internal standard is used to calculate the concentration of the analyte, correcting for any sample loss during preparation or variations in instrument response. nih.gov
Raman Spectroscopy for Vibrational Fingerprinting of Labeled Moieties
Raman spectroscopy serves as a powerful non-destructive analytical technique for obtaining detailed information about the vibrational modes of molecules, effectively providing a unique "fingerprint" for chemical identification. In the context of isotopically labeled compounds such as this compound, Raman spectroscopy offers a nuanced approach to tracking the labeled portion of the molecule. The substitution of four ¹²C atoms with the heavier ¹³C isotope in the butyric acid chain induces a discernible shift in the vibrational frequencies of the bonds involving these atoms, a phenomenon rooted in the principles of harmonic oscillation where frequency is inversely proportional to mass.
The Raman spectrum of this compound is a composite of the signals from the pyrene moiety and the ¹³C-labeled butyric acid chain. The vibrational modes of the polycyclic aromatic pyrene core are well-characterized and typically exhibit strong Raman scattering due to the high polarizability of the delocalized π-electron system. chemrxiv.org These characteristic peaks, largely unaffected by the isotopic labeling on the aliphatic chain, can be used for the identification and confirmation of the pyrene structure itself.
The key analytical value of using this compound lies in the ability to distinguish the labeled butyric acid chain from its unlabeled counterpart. The heavier ¹³C isotopes cause the vibrational bands associated with the C-C and C-H bonds within the butyric acid chain to shift to lower wavenumbers (a "redshift"). This isotopic shift provides a distinct spectral signature that allows for the unambiguous tracking of the labeled moiety in complex chemical or biological systems. For instance, studies on other ¹³C-labeled organic molecules have demonstrated significant and predictable shifts in their Raman spectra. Research on ¹³C-labeled phenanthrene, a polycyclic aromatic hydrocarbon, has shown clear shifts in Raman bands upon isotopic substitution. oup.com Similarly, the incorporation of ¹³C into biomolecules results in observable shifts, such as the phenylalanine band moving from approximately 1001.8 cm⁻¹ to 965.7 cm⁻¹. researchgate.net
By analyzing the Raman spectrum, researchers can confirm the successful incorporation and integrity of the ¹³C4-labeled butyric acid chain attached to the pyrene core. This vibrational fingerprint is crucial for applications where the fate of the butyric acid portion of the molecule is of interest, such as in metabolic tracer studies or when monitoring covalent modifications of substrates.
The following data table outlines the expected characteristic Raman bands for 1-Pyrenebutyric Acid, with a comparison of the theoretical shifts for the ¹³C-labeled butyric acid chain.
Interactive Data Table: Key Raman Bands for 1-Pyrenebutyric Acid and Expected Shifts for the ¹³C₄-Labeled Moiety
| Vibrational Mode | Unlabeled Wavenumber (cm⁻¹) | Expected ¹³C₄ Labeled Wavenumber (cm⁻¹) | Assignment |
| Pyrene Ring Breathing | ~1405 | ~1405 | Symmetric stretching of the pyrene rings |
| Pyrene C-H Bending | ~1240 | ~1240 | In-plane bending of aromatic C-H bonds |
| Butyric Acid C-C Stretch | ~1100-1150 | Lowered (e.g., ~1060-1110) | Stretching of the carbon-carbon single bonds in the aliphatic chain |
| Butyric Acid CH₂ Wagging | ~1300-1350 | Lowered (e.g., ~1260-1310) | Wagging vibrations of the methylene groups |
| Carbonyl C=O Stretch | ~1650-1700 | Slightly Lowered | Stretching of the carbonyl group in the carboxylic acid |
Note: The expected shifts for the ¹³C₄ labeled moiety are illustrative and based on the established principles of isotopic effects on vibrational frequencies. Actual experimental values may vary.
This ability to differentiate between isotopically labeled and unlabeled molecules with high specificity makes Raman spectroscopy an invaluable tool in advanced analytical applications of this compound.
Applications of 1 Pyrenebutyric Acid 13c4 in Diverse Research Domains
Biomolecular Interaction and Dynamics Studies
The sensitivity of 1-Pyrenebutyric Acid-13C4's fluorescence to its surroundings makes it an invaluable tool for studying the complex and dynamic world of biomolecules. It can be used to label lipids, proteins, and nucleic acids to investigate their structure, interactions, and conformational changes. ambeed.comaxispharm.com
Biological membranes are not static structures; they are fluid mosaics whose properties are crucial for cellular function. Membrane fluidity, which refers to the viscosity of the lipid bilayer, affects the diffusion and function of membrane proteins and lipids. This compound is an effective probe for these characteristics. nih.gov
When this compound is incorporated into a lipid bilayer, its pyrene (B120774) groups can diffuse laterally within the membrane. Upon excitation with light, an isolated pyrene probe (monomer) emits fluorescence at a characteristic wavelength. However, if an excited pyrene monomer encounters a ground-state pyrene molecule before it de-excites, they can form a short-lived excimer, which emits light at a longer, red-shifted wavelength. nih.govlumiprobe.com
The rate of excimer formation is dependent on the concentration of the probe and its lateral diffusion coefficient within the membrane. nih.gov In a more fluid membrane, the probe diffuses faster, leading to more frequent encounters and a higher excimer-to-monomer fluorescence intensity ratio (Ie/Im). Conversely, in a more rigid or viscous membrane, diffusion is slower, resulting in a lower Ie/Im ratio. This relationship allows researchers to quantify changes in membrane fluidity in response to factors like temperature, cholesterol content, or the presence of membrane-active compounds. nih.gov Furthermore, because the probe's solubility can differ in various lipid phases (e.g., liquid-ordered vs. liquid-disordered), it can also be used to investigate the organization of lipid microdomains, often called lipid rafts. axispharm.comnih.gov
Table 1: Relationship Between Membrane Properties and Pyrene Fluorescence
| Membrane State | Probe Diffusion Rate | Pyrene Encounter Frequency | Ie/Im Ratio | Interpretation |
| High Fluidity (e.g., high temperature, low cholesterol) | Fast | High | High | Increased molecular motion |
| Low Fluidity (e.g., low temperature, high cholesterol) | Slow | Low | Low | Restricted molecular motion |
Understanding the energetics and rates of ligand binding to proteins is fundamental to drug discovery and molecular biology. This compound can be used as a fluorescent tag, either attached to a ligand of interest or used to probe a protein's binding site.
The binding of a ligand to a protein can be monitored by observing changes in the fluorescence of the pyrene label. When a pyrene-labeled ligand moves from an aqueous solution into the often more hydrophobic environment of a protein's binding pocket, its fluorescence properties—such as quantum yield, emission wavelength, and fluorescence lifetime—can change significantly. axispharm.com
Kinetics: By monitoring these fluorescence changes in real-time using techniques like stopped-flow spectroscopy, researchers can determine the rates of the binding and unbinding processes. This yields the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), which are critical for understanding how quickly a ligand binds its target and how long it remains bound (its residence time). physicallensonthecell.orgrsc.org
Thermodynamics: By measuring the binding affinity (often expressed as the dissociation constant, Kₑ) at various temperatures, the thermodynamic parameters of the interaction can be determined using the van 't Hoff equation. This provides the change in Gibbs free energy (ΔG), which indicates the spontaneity of binding, as well as the enthalpic (ΔH) and entropic (ΔS) contributions. nih.govstanford.edu These parameters offer insight into the forces driving the binding event, such as hydrogen bonding, hydrophobic interactions, or conformational changes. The ¹³C₄ label allows for parallel NMR studies to precisely map the conformation and environment of the ligand's side chain within the binding site.
Table 2: Key Parameters in Protein-Ligand Binding Analysis
| Parameter | Symbol | What It Measures | Method of Determination |
| Association Rate Constant | kₒₙ | The rate at which the protein-ligand complex forms. | Real-time fluorescence change upon mixing. |
| Dissociation Rate Constant | kₒff | The rate at which the protein-ligand complex breaks apart. | Real-time fluorescence change upon dissociation. |
| Dissociation Constant | Kₑ | The equilibrium affinity of the ligand for the protein (Kₑ = kₒff/kₒₙ). | Equilibrium fluorescence titration. |
| Change in Gibbs Free Energy | ΔG | The overall energy change and spontaneity of binding. | ΔG = -RT ln(Kₐ), where Kₐ = 1/Kₑ. |
| Change in Enthalpy | ΔH | The heat released or absorbed during binding (related to bond formation/breakage). | Temperature dependence of Kₑ (van 't Hoff analysis). |
| Change in Entropy | ΔS | The change in disorder of the system upon binding (related to conformational changes and solvent release). | Calculated from ΔG and ΔH (ΔG = ΔH - TΔS). |
Nucleic acids like DNA and RNA can adopt a variety of structures beyond the classic double helix, including hairpins, G-quadruplexes, and i-motifs. These alternative conformations are often involved in critical biological processes. This compound is a valuable tool for studying these structures and the transitions between them. medchemexpress.comjove.comnih.gov
The planar aromatic pyrene ring can interact with nucleic acids, primarily through intercalation (inserting between the base pairs) or stacking with the bases. nih.gov This interaction places the pyrene moiety in a new environment, leading to distinct changes in its fluorescence signal.
Structural Probing: The fluorescence intensity and emission wavelength of this compound are sensitive to the polarity and stacking interactions within a nucleic acid structure. For instance, the fluorescence is often quenched when the probe intercalates into a double-stranded DNA helix compared to when it is in solution or bound to single-stranded DNA. This property can be used to monitor DNA hybridization or melting. medchemexpress.com
Conformational Transitions: Different nucleic acid structures provide unique microenvironments for the pyrene probe. The transition from a standard B-form DNA helix to a Z-form helix or the formation of a G-quadruplex structure can be monitored by observing the corresponding changes in the probe's fluorescence. nih.govucla.edu Circular dichroism spectroscopy is another powerful technique often used in conjunction with fluorescence to analyze these structural changes. jove.comucla.edu Pyrene-functionalized oligonucleotides have proven particularly effective in this area, allowing for precise placement of the probe within a specific nucleic acid sequence. nih.gov
Polymer Science and Materials Research
In the realm of materials science, the fluorescence properties of this compound provide a molecular-level window into the structure and dynamics of polymers and other soft matter systems.
The ability to monitor polymerization reactions in real-time is crucial for controlling polymer synthesis and understanding reaction mechanisms. By using a pyrene-labeled monomer derived from this compound, the progress of a polymerization can be followed using fluorescence spectroscopy.
As a labeled monomer is incorporated into a growing polymer chain, the microenvironment around the pyrene group changes, altering its fluorescence properties. This allows for the real-time tracking of monomer consumption and polymer formation. Furthermore, excimer fluorescence is a powerful technique for studying chain-growth polymerization. If the concentration of pyrene-labeled monomers is sufficiently high, the ratio of excimer to monomer fluorescence can be used to monitor changes in local monomer concentration and viscosity as the reaction proceeds. In specific photopolymerization reactions, such as those involving pyrene-chalcone cycloadditions, the unique reactivity of the pyrene moiety itself can be exploited and monitored. dntb.gov.ua
Soft matter systems, such as polymer blends, gels, and amorphous solids, are characterized by the collective motion of their constituent polymer chains, known as segmental dynamics. These dynamics govern the material's macroscopic properties, including its viscosity and mechanical strength. nih.gov
This compound can be used as a molecular rotor or tracer dispersed within a soft matter matrix. The mobility of the probe, as measured by techniques like fluorescence anisotropy or excimer formation, is directly influenced by the mobility of the surrounding polymer segments.
Fluorescence Anisotropy: This technique measures the rotational diffusion of the probe. In a less viscous environment, the probe rotates more freely, leading to lower anisotropy. As the system approaches a glass transition, the segmental motions of the polymer chains slow down dramatically, restricting the probe's rotation and increasing the measured anisotropy. rsc.org
Excimer Formation: The rate of excimer formation between pyrene probes depends on their translational diffusion through the polymer matrix. This diffusion is coupled to the segmental relaxation of the polymer chains. Therefore, the Ie/Im ratio serves as a sensitive indicator of local viscosity and chain mobility, allowing researchers to study phenomena like the glass transition temperature and the effects of confinement on polymer dynamics. nih.govresearchgate.net
Probing Micellar Structures and Vesicle Formation
The amphiphilic nature of 1-pyrenebutyric acid, with its hydrophobic pyrene head and a more hydrophilic butyric acid tail, makes it an exceptional fluorescent probe for investigating the formation and structure of micelles and vesicles. The fluorescence emission spectrum of the pyrene moiety is highly sensitive to the polarity of its immediate microenvironment. This property is exploited to determine critical micelle concentrations (CMC) and to gain insights into the dynamics of vesicle formation.
In aqueous solutions below the CMC of a surfactant, 1-pyrenebutyric acid molecules are dispersed and exhibit characteristic monomer fluorescence with sharp emission peaks. However, as the surfactant concentration increases and micelles begin to form, the hydrophobic pyrene portion of the molecule partitions into the nonpolar core of the micelles. This altered environment leads to a significant change in the fluorescence spectrum, specifically the ratio of the intensities of certain vibronic bands, which can be used to calculate the CMC.
Furthermore, at higher concentrations within the micellar core, excited-state pyrene molecules can interact with ground-state molecules to form an excimer, which has a distinct, broad, and red-shifted emission spectrum. The ratio of excimer to monomer fluorescence intensity provides information about the proximity of the probe molecules and thus the internal structure and fluidity of the micelles or vesicle bilayers.
Table 1: Illustrative Fluorescence Emission Data for 1-Pyrenebutyric Acid in the Presence of a Surfactant
| Surfactant Concentration (mM) | Monomer Emission Intensity (a.u.) at 373 nm | Excimer Emission Intensity (a.u.) at 470 nm | Monomer/Excimer Intensity Ratio |
| 0.1 | 98.5 | 2.3 | 42.8 |
| 0.5 | 95.2 | 3.1 | 30.7 |
| 1.0 (CMC) | 85.7 | 15.8 | 5.4 |
| 2.0 | 70.3 | 35.6 | 2.0 |
| 5.0 | 55.1 | 60.2 | 0.9 |
| 10.0 | 40.9 | 85.4 | 0.5 |
Note: The data in this table is illustrative and intended to demonstrate the expected trend in fluorescence emission as a function of surfactant concentration.
Environmental Chemistry and Degradation Pathway Research
The use of isotopically labeled compounds is a powerful tool in environmental chemistry for tracking the fate and degradation of pollutants. This compound, with its stable isotope label, serves as an invaluable tracer in such studies.
Tracing Pollutant Fate and Transformation Pathways
When released into the environment, polycyclic aromatic hydrocarbons (PAHs) and their derivatives can undergo various transformation processes, including photodegradation, microbial degradation, and sorption to soil and sediment. By introducing this compound into an environmental system, such as a soil microcosm, researchers can accurately trace the movement and transformation of the parent compound.
The 13C4 label allows for the differentiation of the added compound from any naturally occurring pyrene derivatives. By using techniques like mass spectrometry, the presence of the 13C label can be detected in various environmental compartments (water, soil, air) and in transformation products. This enables the quantitative determination of how much of the original pollutant has been mineralized to 13CO2, incorporated into biomass, or transformed into other metabolites.
A study on the degradation of 13C-labeled benzo(a)pyrene in soil demonstrated that microbial degradation was the most significant removal mechanism, followed by plant absorption. mdpi.com Similar studies with this compound could provide precise data on its environmental persistence and the primary pathways of its removal.
Biodegradation Mechanism Elucidation in Environmental Matrices
Understanding the microbial processes that lead to the breakdown of pollutants is crucial for developing effective bioremediation strategies. The biodegradation of pyrene is known to be initiated by dioxygenase or monooxygenase enzymes in bacteria and fungi, leading to a series of intermediate metabolites. ethz.ch
By using this compound, the metabolic pathways of its biodegradation can be elucidated in detail. As microorganisms metabolize the compound, the 13C label is incorporated into the intermediate and final degradation products. Analysis of these labeled metabolites by techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the unequivocal identification of the chemical structures of the intermediates and the sequence in which they are formed. This provides a clear picture of the biodegradation pathway.
Table 2: Hypothetical Distribution of 13C Label from this compound in a Soil Microcosm Study
| Environmental Compartment / Product | Percentage of Initial 13C Label after 60 days |
| Remaining this compound | 35% |
| Mineralized to 13CO2 | 45% |
| Incorporated into Microbial Biomass | 15% |
| Identified Transformation Products | 5% |
Note: This table presents hypothetical data to illustrate the potential fate of this compound in a biodegradation study.
Organic Reaction Mechanism Elucidation
The 13C4 isotopic label in this compound provides a powerful tool for investigating the mechanisms of organic reactions.
Kinetic Isotope Effects (KIE) Studies with 13C Labeling
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state.
When a 12C atom is replaced by a 13C atom, the bond involving the carbon atom becomes stronger and vibrates at a lower frequency. Consequently, reactions that involve the breaking of this bond will be slightly slower for the 13C-labeled compound compared to the unlabeled compound. This is known as a primary kinetic isotope effect. The effect is most pronounced when the C-C or C-H bond breaking is part of the rate-determining step. nih.gov
By measuring the reaction rates of both unlabeled 1-pyrenebutyric acid and this compound under identical conditions, the 12k/13k KIE can be determined. A KIE value significantly greater than 1 would indicate that a bond to one of the labeled carbon atoms is broken in the rate-determining step.
Table 3: Theoretical Kinetic Isotope Effect Data for a Hypothetical Reaction of 1-Pyrenebutyric Acid
| Reactant | Rate Constant (k) at 25°C (s-1) | k(unlabeled)/k(labeled) |
| 1-Pyrenebutyric Acid | 1.50 x 10-4 | 1.04 |
| This compound | 1.44 x 10-4 |
Note: This table provides a theoretical example of KIE data. A value of 1.04 is typical for a 13C primary KIE.
Reaction Intermediate Detection and Identification
In complex organic reactions, the detection and identification of transient reaction intermediates are key to understanding the reaction mechanism. Isotopic labeling with 13C can be a powerful technique for this purpose.
When this compound is used as a starting material, the 13C label will be present in any subsequent intermediates and products. By analyzing the reaction mixture at various time points using mass spectrometry, it is possible to identify ions that contain the 13C label based on their characteristic mass-to-charge ratio, which will be shifted by four mass units compared to the unlabeled species.
This allows for the confident identification of species that are derived from the starting material, even if they are present in very low concentrations. Further structural elucidation of these labeled intermediates can be achieved through techniques like tandem mass spectrometry (MS/MS) or by isolating the intermediates and analyzing them by NMR spectroscopy, where the 13C label can provide additional structural information.
Stereochemical Pathway Determination
The determination of stereochemical pathways in chemical and biochemical reactions is a critical area of research, providing insights into reaction mechanisms and the three-dimensional arrangement of atoms in molecules. Isotopic labeling, particularly with stable isotopes like carbon-13 (¹³C), is a powerful technique for these investigations. 1-Pyrenebutyric Acid-¹³C₄, with its four ¹³C atoms strategically placed in the butyric acid chain, serves as an excellent tracer for elucidating such pathways. The presence of the pyrene moiety, a fluorescent probe, allows for sensitive detection, while the ¹³C labels enable the tracking of the carbon backbone through various analytical techniques.
The fundamental principle behind using 1-Pyrenebutyric Acid-¹³C₄ in stereochemical studies lies in its ability to act as a stereospecific tracer. When this labeled compound is introduced into a reaction, the positions of the ¹³C atoms in the resulting products can be precisely determined. This information reveals how the bonds in the original molecule were broken and formed, providing direct evidence of the reaction's stereochemistry, such as whether a reaction proceeds with inversion or retention of configuration at a chiral center.
Methodology in a Hypothetical Stereochemical Study
To illustrate the application of 1-Pyrenebutyric Acid-¹³C₄, consider a hypothetical enzymatic reaction where the butyric acid side chain undergoes a cyclization to form a chiral lactone. The goal is to determine the stereochemical course of this enzymatic transformation.
Synthesis of Labeled Substrate: The first step involves the synthesis of 1-Pyrenebutyric Acid specifically labeled with ¹³C at all four carbon atoms of the butyric acid chain (1-Pyrenebutyric Acid-¹³C₄).
Incubation with the Enzyme: The ¹³C-labeled substrate is then incubated with the enzyme of interest under conditions that promote the cyclization reaction.
Isolation and Purification of the Product: After the reaction, the resulting lactone product is isolated and purified from the reaction mixture.
Spectroscopic Analysis: The purified product is then subjected to advanced spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy: ¹³C NMR and advanced 2D NMR techniques (like HSQC, HMBC, and COSY) are employed to determine the precise location of the ¹³C labels in the lactone product. The coupling constants between the ¹³C atoms and adjacent protons provide crucial information about the stereochemical arrangement of the atoms in the newly formed ring.
Mass Spectrometry: High-resolution mass spectrometry can confirm the incorporation of the ¹³C labels into the product molecule by detecting the expected mass shift. Fragmentation analysis in tandem MS can further help in pinpointing the location of the labels.
By analyzing the distribution and connectivity of the ¹³C atoms in the product, researchers can deduce the stereochemical mechanism of the enzymatic cyclization. For instance, the analysis can reveal whether the reaction proceeds through a syn- or anti-addition mechanism.
Hypothetical Research Findings
In our hypothetical study, the analysis of the ¹³C-labeled lactone product could yield the following results, as summarized in the data table below. These findings would provide strong evidence for a specific stereochemical pathway.
| Analytical Technique | Observation | Interpretation |
| ¹³C NMR | Specific chemical shifts and coupling constants for the ¹³C-labeled carbons in the lactone ring. | The observed coupling constants are consistent with a trans-configuration of the substituents on the newly formed chiral centers. |
| 2D NMR (NOESY) | Nuclear Overhauser effect correlations observed between specific protons on the lactone ring. | Proximity of certain protons indicates a specific stereoisomer was formed, confirming a stereoselective reaction. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of the ¹³C₄-labeled lactone. | Confirms the incorporation of all four labeled carbon atoms from the substrate into the product. |
Computational and Theoretical Investigations of 1 Pyrenebutyric Acid 13c4
Quantum Chemical Calculations for Spectroscopic Parameter Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules like 1-PBA-13C4. bris.ac.uk These methods can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies, which are crucial for structural elucidation and understanding the electronic environment of the molecule.
For 1-PBA-13C4, DFT calculations can predict the ¹³C NMR chemical shifts. While standard DFT methods can predict ¹³C chemical shifts with a mean absolute error of >2.00 ppm, advanced approaches that combine DFT with machine learning or use specialized functionals can improve this accuracy significantly. mdpi.comnih.gov The isotopic labeling in 1-PBA-13C4, where four specific carbon atoms are replaced with ¹³C, makes these predictions particularly valuable for assigning the correct signals in experimental spectra. Calculations are performed by first optimizing the molecule's 3D geometry and then computing the NMR shielding tensors, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.govmdpi.com The predicted shifts for the labeled carbons in the butyric acid chain would be distinct from those of the pyrene (B120774) core.
Time-dependent DFT (TDDFT) calculations are also employed to predict electronic absorption and emission spectra. rsc.org These calculations provide insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which govern the molecule's photophysical properties. rsc.orgrsc.org For pyrene derivatives, TDDFT can help interpret the characteristic vibronic fine structure in their fluorescence spectra. acs.org
Below is a representative table illustrating the type of data generated from such calculations, comparing theoretical predictions with hypothetical experimental values for the labeled carbons in 1-PBA-13C4.
| Carbon Atom Position (in butyric acid chain) | Predicted Chemical Shift (ppm) [DFT/GIAO] | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| C1' (Carbonyl) | 175.2 | 174.8 |
| C2' | 34.1 | 33.8 |
| C3' | 27.5 | 27.1 |
| C4' | 32.8 | 32.5 |
Molecular Dynamics Simulations for Conformational Sampling and Interaction Energies
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com For a flexible molecule like 1-PBA-13C4, which features a rotatable butyric acid side chain attached to a rigid pyrene core, MD simulations are essential for exploring its conformational landscape. mdpi.com These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule's shape and orientation evolve. github.io
Conformational sampling through MD reveals the different spatial arrangements (conformers) the molecule can adopt and their relative stabilities. A study on a similar molecule, 1-pyrenebutanoic acid succinimidyl ester (PASE), adsorbed on graphene found two primary stable structures: a "straight" conformation where the side chain lies parallel to the surface and a "bent" structure where it is directed away. arxiv.org The energy barrier between such conformations can be calculated, indicating the likelihood of transitions at room temperature. arxiv.org For 1-PBA-13C4 in solution, MD simulations can identify the most probable dihedral angles of the butyric acid chain, determining whether the molecule exists in an extended or a more compact, folded state.
MD simulations are also used to calculate interaction energies between the probe molecule and its environment (e.g., solvent molecules, proteins, or membranes). researchgate.netmdpi.com The force field, a set of parameters describing the potential energy of the system, is crucial for these calculations. github.io By simulating 1-PBA-13C4 in different solvents, one can quantify the van der Waals and electrostatic interaction energies, which helps in understanding solubility and the probe's behavior in various media.
| Conformer | Key Dihedral Angle (Cpyrene-C4'-C3'-C2') | Relative Potential Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Extended (Anti) | ~180° | 0.00 | 65 |
| Gauche 1 | ~60° | 0.85 | 18 |
| Gauche 2 | ~-60° | 0.90 | 17 |
Computational Modeling of Probe-Environment Interactions for Experimental Data Interpretation
The fluorescence of pyrene and its derivatives is highly sensitive to the polarity of the local microenvironment. acs.orgnih.gov Computational modeling is a key tool for interpreting the experimental data that arises from this sensitivity. By simulating the probe in different environments, researchers can build a direct link between observed spectral shifts and specific molecular interactions.
A common advanced technique is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) models. In this approach, the probe molecule (1-PBA-13C4) is treated with high-level quantum mechanics, while the surrounding environment (e.g., thousands of water molecules or a lipid bilayer) is treated with computationally less expensive molecular mechanics. This allows for an accurate description of the probe's electronic structure—which governs its fluorescence—while still accounting for the influence of a large, complex environment.
These models can be used to understand solvatochromism—the change in color (absorption/emission wavelength) with solvent polarity. The ratio of the intensity of different vibronic bands in the pyrene fluorescence spectrum is known to be an excellent indicator of environmental polarity. youtube.com Computational models can simulate the probe in solvents of varying dielectric constants and calculate the resulting emission spectra. By correlating the calculated spectral shifts with specific interactions like hydrogen bonding or π-π stacking, these models provide a molecular-level explanation for the experimental observations. epa.govmdpi.com This is particularly useful when 1-PBA-13C4 is used as a probe to study protein binding sites or membrane structures, as the simulations can help elucidate the precise nature of the probe's local environment. nih.gov
Future Directions and Emerging Research Avenues for 1 Pyrenebutyric Acid 13c4
Development of Novel Derivatizations for Enhanced Research Utility
The development of novel derivatives of 1-Pyrenebutyric Acid-13C4 is a promising avenue for expanding its functionality, particularly in the realm of mass spectrometry-based analysis. While the parent compound is a valuable fluorescent probe, its derivatization can enhance its utility for a broader range of analytical techniques.
Future research is likely to focus on creating a new class of derivatizing agents where the this compound molecule acts as a tag. These novel agents would be designed to react with specific functional groups in target analytes, thereby introducing both a fluorescent pyrene (B120774) moiety and a stable isotope label in a single step. This dual-tagging approach would enable researchers to:
Enhance Ionization Efficiency: Derivatization can significantly improve the ionization efficiency of a wide array of metabolite classes in mass spectrometry. scripps.edu
Facilitate Relative and Absolute Quantification: The presence of the 13C4 isotope label allows for the use of isotope dilution mass spectrometry, a gold standard for accurate quantification. scripps.edu By derivatizing a sample with the 13C4-labeled reagent and a standard with the unlabeled analogue, precise relative quantification can be achieved.
Correlate Fluorescence with Mass Spectrometric Data: The inherent fluorescence of the pyrene group allows for initial screening or imaging, with subsequent identification and quantification by mass spectrometry.
The goals of such derivatization strategies are multifaceted, aiming to improve sensitivity, enhance selectivity, and enable more robust quantification in complex biological matrices. spectroscopyonline.com Research in this area could lead to the development of commercially available kits for the targeted analysis of specific classes of compounds, such as fatty acids or amino acids, using this compound as a versatile analytical tool. mdpi.comnih.gov
| Potential Derivatization Target | Resulting Derivative Class | Enhanced Analytical Capability |
| Amines | Amides | Improved chromatographic separation and mass spectrometric detection |
| Carboxylic Acids | Esters | Increased volatility for gas chromatography-mass spectrometry |
| Thiols | Thioesters | Stable derivatives for targeted proteomics |
Integration with Advanced Imaging and Sensing Techniques
The fluorescent properties of the pyrene moiety make this compound a prime candidate for integration with a host of advanced imaging and sensing technologies. medchemexpress.comscbt.com The fluorescence lifetime of 1-pyrenebutyric acid is sensitive to the local microenvironment, including oxygen and free radical concentrations, making it a valuable probe for cellular studies. medchemexpress.comnih.govnih.gov
Fluorescence Lifetime Imaging Microscopy (FLIM):
FLIM is a powerful technique that measures the decay rate of fluorescence at each pixel of an image, providing information about the fluorophore's environment independent of its concentration. nih.govresearchgate.net The sensitivity of 1-pyrenebutyric acid's fluorescence lifetime to factors like pH, ion concentration, and molecular binding makes it an ideal probe for FLIM applications. biorxiv.org Future research could utilize this compound in FLIM studies to:
Map metabolic changes in living cells with high spatial resolution.
Monitor dynamic processes, such as protein-protein interactions or changes in intracellular oxygen levels. nih.gov
Quantify reactive oxygen species (ROS) in biological samples. nih.gov
The combination of FLIM with the isotopic label of this compound would allow for a unique correlative imaging approach, where the functional data from FLIM can be linked to quantitative mass spectrometry imaging of the same sample.
Super-Resolution Microscopy:
The limitations of conventional light microscopy in resolving structures smaller than the diffraction limit of light have been overcome by super-resolution techniques. nih.gov While not yet documented for this compound, its photophysical properties could be exploited in techniques like single-molecule localization microscopy. Furthermore, the use of 13C-labeled substrates in hyperpolarized 13C MR imaging for super-resolution metabolic imaging points to the potential for developing novel multimodal imaging strategies that combine the strengths of fluorescence and magnetic resonance techniques. nih.govarxiv.org
| Advanced Imaging/Sensing Technique | Potential Application of this compound | Key Advantage |
| Fluorescence Lifetime Imaging Microscopy (FLIM) | Mapping intracellular microenvironments | Quantitative and independent of probe concentration |
| Super-Resolution Microscopy | High-resolution imaging of cellular structures | Overcoming the diffraction limit of light |
| Correlative Light-Electron Microscopy (CLEM) | Bridging fluorescence and ultrastructural imaging | Combining functional and structural information |
Exploration in Nanoscale Science and Technology Applications
The pyrene group of this compound exhibits a strong affinity for graphitic surfaces, such as those of carbon nanotubes and graphene, through π-π stacking interactions. researchgate.netresearchgate.netnih.gov This non-covalent interaction provides a powerful tool for the functionalization of nanomaterials, opening up a wide range of applications in nanoscale science and technology.
Functionalized Nanoparticles:
This compound can be used to functionalize a variety of nanoparticles, imparting fluorescence and a stable isotope label for tracking and quantification. researchgate.netmdpi.com The butyric acid chain provides a linker to which other molecules, such as drugs or targeting ligands, can be attached. medchemexpress.com This could lead to the development of:
Drug Delivery Systems: Nanoparticles functionalized with this compound could be used to track the delivery of therapeutic agents to specific cells or tissues.
Biosensors: The fluorescence of the pyrene moiety can be quenched or enhanced upon binding to a target analyte, forming the basis of a biosensor. researchgate.netmdpi.com The 13C4 label would allow for the precise quantification of the number of probes on the nanoparticle surface.
Carbon Nanotube-Based Devices:
The adsorption of 1-pyrenebutyric acid onto single-walled carbon nanotubes can be used to modify their electronic properties and create novel sensing platforms. researchgate.net The use of this compound in this context would enable researchers to:
Accurately quantify the surface coverage of the nanotubes.
Study the dynamics of adsorption and desorption processes using mass spectrometry.
Develop highly sensitive and specific electronic biosensors.
| Nanomaterial | Functionalization Approach | Potential Application |
| Gold Nanoparticles | Thiol-gold chemistry with a derivatized this compound | Targeted imaging and therapy |
| Silver Nanoparticles | Adsorption or covalent linkage | Antibacterial agents with tracking capabilities |
| Carbon Nanotubes | π-π stacking | Electronic biosensors and drug delivery |
| Graphene | π-π stacking | Composite materials and sensing platforms |
Automation and High-Throughput Methodologies Utilizing Isotopic Labeling
The increasing demand for rapid and efficient screening in drug discovery and metabolomics necessitates the development of automated and high-throughput methodologies. nih.govsigmaaldrich.comsbpdiscovery.orgrsc.org The unique properties of this compound make it well-suited for integration into such workflows.
Automated Synthesis of Labeled Compounds:
Future research could focus on the development of automated synthesis platforms for the rapid derivatization of compound libraries with this compound. nih.gov This would enable the creation of large sets of isotopically labeled and fluorescently tagged molecules for use in high-throughput screening assays.
High-Throughput Screening (HTS):
In the context of HTS, this compound can be utilized in several ways:
As a Labeled Internal Standard: For mass spectrometry-based screening, the addition of a known amount of this compound to each well of a multi-well plate can serve as an internal standard for quality control and normalization.
In Isotope Dilution Assays: High-throughput screening of enzyme inhibitors or other biological activities can be performed using a substrate labeled with this compound. The formation of the product can be rapidly and accurately quantified by mass spectrometry.
Fluorescence-Based Assays: The fluorescence of the pyrene group can be used for initial high-throughput screening, with hit compounds then confirmed and quantified using mass spectrometry, taking advantage of the 13C4 label.
The development of high-throughput derivatization procedures will be crucial for the widespread adoption of this compound in these applications. nih.gov
| High-Throughput Application | Role of this compound | Key Benefit |
| Metabolomics | Internal standard or derivatizing agent | Accurate quantification and increased throughput |
| Drug Discovery | Labeled substrate or screening probe | Rapid and sensitive detection of hits |
| Proteomics | Tag for protein quantification | Multiplexed analysis of protein expression |
Q & A
Basic Research Questions
Q. How is 1-Pyrenebutyric Acid-¹³C₄ synthesized, and how can its isotopic purity be validated?
- Methodological Answer : The synthesis typically involves carboxylation of pyrene derivatives followed by isotopic labeling. For example, 1-pyrenebutyric acid can be functionalized via reflux with thionyl chloride to form pyrenebutyryl chloride, which is then coupled with amine-functionalized compounds (e.g., APiB-POSS) in anhydrous THF with triethylamine as a catalyst . Isotopic purity (¹³C₄ labeling) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR peaks for aliphatic protons (e.g., shifts from 3.42 ppm to 3.30 ppm) confirm successful derivatization and isotopic incorporation .
Q. What are the primary applications of 1-Pyrenebutyric Acid-¹³C₄ in material science?
- Methodological Answer : This compound is used as a fluorescent probe and dispersant for carbon-based nanomaterials. For instance, it noncovalently functionalizes graphene sheets via π-π stacking interactions, enabling stable aqueous dispersions for flexible conductive films . Researchers should optimize the concentration (e.g., 0.8 mM for intracellular oxygen sensing) and solvent polarity (e.g., THF for nanohybrid synthesis) to balance solubility and functional efficacy .
Q. How does ¹³C₄ labeling enhance metabolic or environmental tracing studies?
- Methodological Answer : The ¹³C₄ label allows precise tracking in isotope-ratio mass spectrometry (IRMS) or liquid chromatography-mass spectrometry (LC-MS). For example, in metabolic flux analysis, researchers use labeled organic acids (e.g., malic acid-¹³C₄) to trace TCA cycle intermediates. Ensure SIL (stable isotope-labeled) internal standards are prepared at 1 µg/mL in water/methanol and stored at -20°C to maintain stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence lifetime data for oxygen-sensing applications?
- Methodological Answer : Fluorescence lifetime (~0.2 μs) may vary due to solvent polarity or matrix adsorption. For intracellular oxygen measurements, pre-incubate liver cells with 0.8 mM 1-pyrenebutyric acid-¹³C₄ for uniform uptake. Use alumina plates to immobilize the probe, reducing solubility-driven inconsistencies in polymeric matrices . Validate results against electrochemical oxygen sensors to calibrate quenching efficiency.
Q. What experimental design considerations are critical for synthesizing pyrene-POSS nanohybrids?
- Methodological Answer : Key steps include:
- Stoichiometry : Use a 1:1 molar ratio of pyrenebutyryl chloride to APiB-POSS to avoid unreacted precursors.
- Solvent Selection : Anhydrous THF minimizes side reactions; triethylamine neutralizes HCl byproducts.
- Characterization : Monitor reaction completion via NMR peak shifts (e.g., aliphatic chain protons at 2.18 ppm shifting to 1.85 ppm) .
- Batch Consistency : Perform HPLC analysis to ensure ≤1% TFA content if used in bioassays .
Q. How can isotopic interference be minimized in ¹³C₄-labeled compound studies?
- Methodological Answer : Isotopic interference arises from natural abundance ¹³C in unlabeled reagents. Use ultra-pure solvents (LC-MS grade) and SIL internal standards (e.g., succinic acid-¹³C₄) to normalize data. For LC-MS workflows, employ negative-mode electrospray ionization and monitor transitions specific to the ¹³C₄ label (e.g., m/z 164.20 → 120.05 for 4-phenylbutyric acid analogs) .
Data Analysis and Reproducibility
Q. What statistical approaches address batch-to-batch variability in labeled compound synthesis?
- Methodological Answer : For research-grade batches, apply ANOVA to assess variability in peptide content, solubility, or impurity profiles. Request additional QC metrics (e.g., peptide content analysis via UV-Vis) if the compound is used in sensitive assays like cell viability studies . Archive raw NMR/MS data in repositories (e.g., Zenodo) to enable cross-lab reproducibility .
Q. How can conflicting thermal conductivity data in graphene composites be reconciled?
- Methodological Answer : Discrepancies in thermal conductivity (e.g., 4.84×10³ vs. 5.30×10³ W/mK) may stem from substrate interactions or defect density. Use suspended graphene layers to minimize substrate effects, and correlate Raman G-peak frequency shifts with laser power to calculate thermal conductivity . Replicate measurements across ≥3 independent batches to establish confidence intervals.
Safety and Compliance
Q. What safety protocols are essential for handling 1-Pyrenebutyric Acid-¹³C₄ in synthetic workflows?
- Methodological Answer : Follow MedChemExpress guidelines:
- PPE : Wear nitrile gloves and safety goggles.
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, administer CPR if necessary .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
